molecular formula C7H15NO2 B1382172 2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol CAS No. 1552050-40-4

2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol

Cat. No.: B1382172
CAS No.: 1552050-40-4
M. Wt: 145.2 g/mol
InChI Key: QXVIKVHWCDFMML-UHFFFAOYSA-N
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Description

“2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol” is a chemical compound with the IUPAC name 2-((2-methyltetrahydrofuran-3-yl)amino)ethan-1-ol . It has a molecular weight of 145.2 . The CAS number for this compound is 1552050-40-4 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2/c1-6-7(2-5-10-6)8-3-4-9/h6-9H,2-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis : This compound has been utilized in the microwave-assisted synthesis of novel derivatives, such as 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol. These derivatives have shown promising antifungal activities against various strains of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Haggam, 2021).

Chemical Synthesis and Characterization

  • Carbonylative Conditions : The compound has been used in studies exploring the carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. These studies contribute to the versatile synthesis of organic compounds like quinoline-3-carboxylic esters and indol-2-acetic esters, showcasing its role in complex organic synthesis processes (Gabriele et al., 2008).

  • QSAR Analysis for Antioxidants : In another application, the compound has been involved in QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives for potential antioxidants. This highlights its relevance in computational chemistry and drug design (Drapak et al., 2019).

  • Synthesis of Amino-lysophospholipids : It also plays a role in the synthesis of amino-lysophospholipids. The compound's versatility in synthesis is evident in the production of various phospholipid analogs, contributing to the study of lipid chemistry and potential pharmaceutical applications (Deigner & Fyrnys, 1992).

Environmental and Industrial Applications

  • Substitute for Hexane in Extractions : The compound has been identified as a sustainable lipophilic solvent to replace hexane in the extraction of natural products. This suggests its potential in environmentally friendly extraction processes and industrial applications (Rapinel et al., 2020).

Safety and Hazards

The safety information signal word for “2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol” is “Danger” according to Sigma-Aldrich . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.

Properties

IUPAC Name

2-[(2-methyloxolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6-7(2-5-10-6)8-3-4-9/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVIKVHWCDFMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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